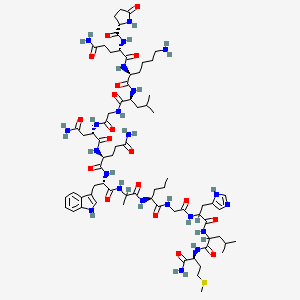
1-(2-Aminoethyl)piperidin-2-one
Descripción general
Descripción
1-(2-Aminoethyl)piperidin-2-one, also known as AEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of piperidinone and has been found to have a variety of biochemical and physiological effects that make it a promising tool for researchers in several fields.
Aplicaciones Científicas De Investigación
Electrochemical Aminoxyl-Mediated α-Cyanation
An electrochemical method for the cyanation of secondary piperidines, including 1-(2-Aminoethyl)piperidin-2-one, has been developed to diversify pharmaceutical building blocks. This process enables the synthesis of unnatural amino acids by cyanating the heterocycle adjacent to nitrogen, facilitating the creation of novel compounds for drug discovery and development (Lennox et al., 2018).
Spectroscopic Analysis and Molecular Structure
The molecular structure, spectroscopic properties (FT-IR, FT-Raman, NMR), and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine, a related compound, were thoroughly investigated using Density Functional Theory (DFT). This research offers insights into the conformational preferences and reactive sites of piperidine derivatives, which are crucial for the development of targeted pharmaceuticals (Janani et al., 2020).
Enantioselective Synthesis of Chiral Piperidines
A novel approach for the enantioselective synthesis of chiral piperidines through radical-mediated δ C-H cyanation has been developed. This method incorporates a carbonyl equivalent selectively at the δ position, enabling the synthesis of chiral piperidines, a common structure found in many medicines. The use of a chiral Cu catalyst demonstrates the potential for creating highly enantioselective compounds for pharmaceutical applications (Zhang et al., 2019).
Multicomponent Reaction for Piperidine Scaffolds
A bismuth nitrate-catalyzed multicomponent reaction offers an efficient method for synthesizing densely functionalized piperidine scaffolds. This protocol operates under mild conditions, highlighting the compound's utility in creating complex molecules for drug synthesis and biological studies (Brahmachari & Das, 2012).
Propiedades
IUPAC Name |
1-(2-aminoethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDYQUTYAZWYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594432 | |
| Record name | 1-(2-Aminoethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)piperidin-2-one | |
CAS RN |
27578-61-6 | |
| Record name | 1-(2-Aminoethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)



![Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)](/img/structure/B1591743.png)


![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)


